Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Descripción general

Descripción

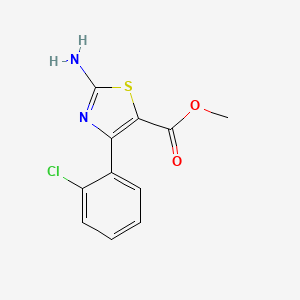

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₉ClN₂O₂S and a molecular weight of 268.7 g/mol. Its structure comprises a thiazole ring substituted with an amino group at position 2, a 2-chlorophenyl group at position 4, and a methyl ester at position 3. However, commercial availability challenges have been noted, with discontinuation reported by suppliers like CymitQuimica .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and methyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mecanismo De Acción

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Structural Variations

The position of the chlorine atom on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

- 2-Chlorophenyl derivatives are less commonly available but have been explored in antiviral studies.

- 4-Chlorophenyl analogs exhibit enhanced metabolic stability due to steric and electronic effects, making them preferred in drug development .

- Ethyl ester variants (e.g., Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate) are used as intermediates for coupling reactions to generate amides or ureas .

Comparative Reactivity :

- Methyl esters are more reactive toward hydrolysis than ethyl esters, impacting their stability in biological systems.

- Chlorine position affects electronic properties: 4-chloro derivatives show higher electron-withdrawing effects, enhancing electrophilic substitution reactivity .

Antiviral Activity :

- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (a 4-chloro analog) demonstrated potent inhibition of yellow fever virus (YFV) with an EC₅₀ of 0.8 μM, attributed to improved metabolic stability .

- 2-Chlorophenyl derivatives are less studied but hypothesized to exhibit similar mechanisms via thiazole-mediated interference with viral envelope proteins .

Enzyme Inhibition :

- Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate was used to synthesize SIRT2 inhibitors, showing IC₅₀ values in the nanomolar range .

Physicochemical Properties

| Property | 2-Chloro Derivative | 4-Chloro Derivative |

|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 |

| Aqueous Solubility | Low (ester hydrolysis prone) | Moderate (enhanced stability) |

| Melting Point | Not reported | 120–125°C (ethyl analog) |

Actividad Biológica

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-40-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the chlorophenyl group enhances its biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial properties. For example, it interferes with the activity of certain bacterial enzymes, leading to cell death.

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. The modulation of pathways such as MAPK/ERK has been observed, indicating potential anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, with promising results. The minimum inhibitory concentration (MIC) against M. tuberculosis was found to be notably low, suggesting potent activity against this pathogen .

Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2). Studies have shown that it induces apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have reported IC50 values indicating effective growth inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, and how can purity be optimized?

The compound is typically synthesized via cyclization reactions using dimethyl or diethyl acetone-1,3-dicarboxylate as starting materials. A common method involves treating these precursors with sulfuryl chloride (SO₂Cl₂) and thiourea under controlled conditions to form the thiazole core . Purity optimization includes recrystallization from solvent systems like dichloromethane (DCM) and ethanol (EtOH) . For intermediates, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate isomers or byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the thiazole ring substitution pattern and ester/amine functionalities. Aromatic protons from the 2-chlorophenyl group typically appear as multiplets in δ 7.2–7.6 ppm .

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z ~323 for C₁₁H₈ClN₂O₂S) and detect impurities .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (NH₂ stretching) confirm functional groups .

Q. How can solubility challenges be addressed during experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl and ester groups. Use polar aprotic solvents (DMF, DMSO) for reactions, and consider sonication or heating (≤60°C) to enhance dissolution . For biological assays, solubilize in DMSO (≤1% v/v) to avoid interference .

Advanced Research Questions

Q. How can reaction yields be improved for cyclization steps involving sulfuryl chloride?

Optimize stoichiometry: Use a 1.2–1.5 molar excess of sulfuryl chloride to ensure complete cyclization while minimizing side reactions. Control reaction temperature (0–5°C during addition, then gradual warming to room temperature) to prevent overchlorination . Post-reaction, quench excess SO₂Cl₂ with ice-cold water and extract promptly to avoid hydrolysis of the ester group .

Q. What strategies resolve structural ambiguities in intermediates, such as tautomerism or isomerism?

For tautomeric forms (e.g., keto-enol equilibria), use variable-temperature NMR or X-ray crystallography. In cases of isomerism (e.g., E/Z or positional isomers), employ preparative HPLC with chiral columns or NOESY experiments to differentiate spatial arrangements . For crystallography, refine structures using SHELXL (via Olex2 or SHELXTL interfaces) with anisotropic displacement parameters .

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence electronic properties and reactivity?

Computational tools (DFT, Gaussian) can predict electronic effects. The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack at the thiazole C-2 position compared to 4-substituted analogs. Compare Hammett σ values (σ_meta for Cl = 0.37) to correlate substituent effects with reaction rates . Experimentally, substituent impacts are assessed via competitive reactions monitored by HPLC .

Q. How should researchers handle contradictory spectral data (e.g., unexpected NOE correlations or LC-MS adducts)?

- Unexpected NOEs : Re-examine crystal packing effects (via PLATON analysis) or consider dynamic processes in solution .

- LC-MS adducts : Use high-resolution MS (HRMS) to distinguish adducts (e.g., Na⁺, K⁺) from true molecular ions. Adjust ionization parameters (e.g., ESI voltage) to suppress adduct formation .

- X-ray vs. NMR discrepancies : Cross-validate using IR and computational geometry optimization (Mercury or Avogadro) .

Q. What are the best practices for determining crystal structures of thiazole derivatives with flexible substituents?

- Grow crystals via slow evaporation from ethyl acetate or acetonitrile .

- Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .

- Use SHELXD for structure solution (direct methods) and SHELXL for refinement. For disordered groups (e.g., ester moieties), apply PART and SIMU restraints . Visualize final structures with ORTEP-3 to validate geometry .

Q. Methodological Notes

- Synthesis Optimization : Pilot reactions should scale ≤5 mmol to manage exothermic steps safely .

- Data Reproducibility : Document solvent batch effects (e.g., DMF with ≤0.1% water) to ensure consistent yields .

- Safety : Avoid prolonged exposure to sulfuryl chloride; use fume hoods and acid-resistant PPE .

Propiedades

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGARGOAHUXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674520 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-40-9 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.